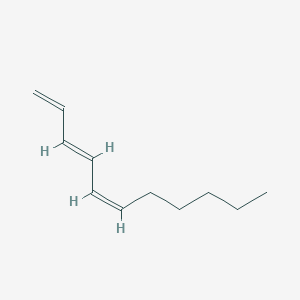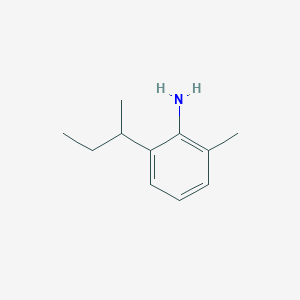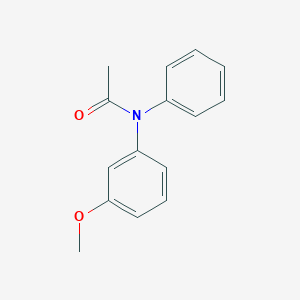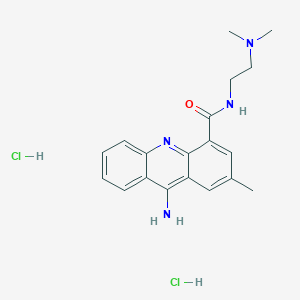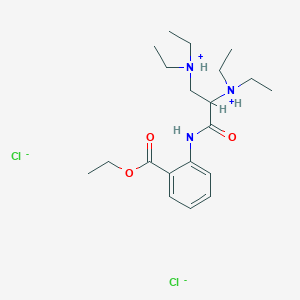![molecular formula C9H12O2 B010893 Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) CAS No. 108510-32-3](/img/structure/B10893.png)
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), also known as TCOCA, is a cyclic carboxylic acid that has been of great interest to the scientific community due to its potential therapeutic applications. TCOCA is a stereoisomer of tricyclo[3.1.1.12,4]octane-3-carboxylic acid, which is a bicyclic compound that has been found to possess anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. Studies have shown that Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Mécanisme D'action
The mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the glutamatergic system. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines involved in the inflammatory response. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal survival.
Effets Biochimiques Et Physiologiques
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain and spinal cord. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been shown to protect against neuronal damage caused by oxidative stress and glutamate toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Additionally, Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). One area of interest is the development of more potent and selective Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) analogs. Another area of interest is the investigation of the potential therapeutic applications of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) in human diseases, such as chronic pain and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) and its effects on the glutamatergic system.
Méthodes De Synthèse
The synthesis of Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) has been described in several studies. One of the most commonly used methods involves the reaction of tricyclo[3.1.1.12,4]oct-6-ene-3,4-dicarboxylic anhydride with sodium methoxide in methanol. The resulting product is then treated with hydrochloric acid to obtain Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI). Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Propriétés
Numéro CAS |
108510-32-3 |
|---|---|
Nom du produit |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
tricyclo[3.1.1.12,4]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11) |
Clé InChI |
KVSJWBMYIVDGOY-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3CC2C3C(=O)O |
SMILES canonique |
C1C2CC1C3CC2C3C(=O)O |
Synonymes |
Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



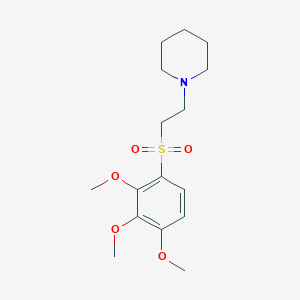
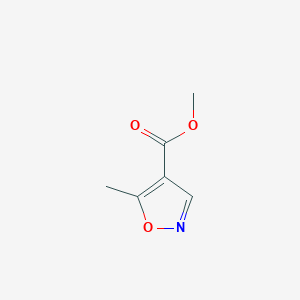
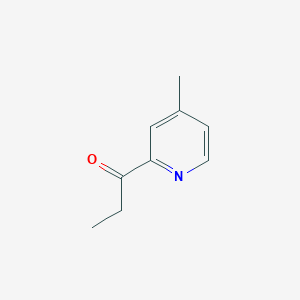
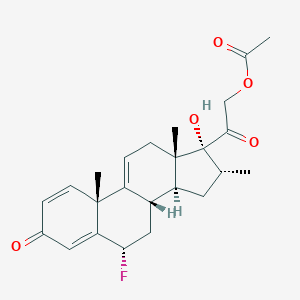
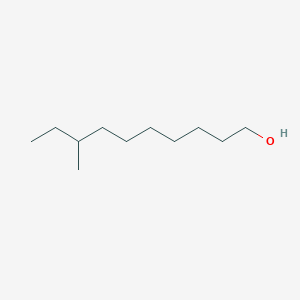
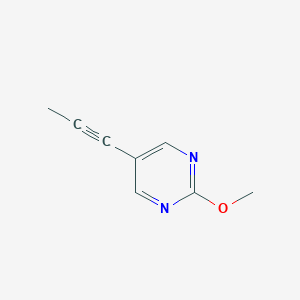
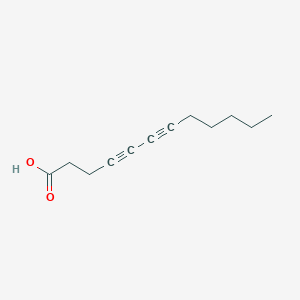
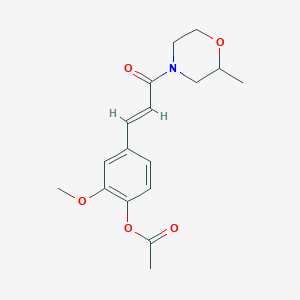
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)
